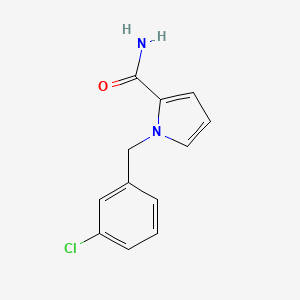
1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide
Übersicht
Beschreibung
1-(3-Chlorobenzyl)-1H-pyrrole-2-carboxamide, also known as 3-chlorobenzylpyrrole-2-carboxamide, is an organic compound belonging to the class of pyrroles. It is a colourless solid with a molecular formula of C11H10ClN2O. This compound is of interest to scientists due to its potential applications in the research of medicinal chemistry, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has shown excellent antibacterial activity against various fungi and bacteria. Specifically, it inhibits the growth of fungi such as Pyricutaria oryzae Cav., Phomopsis sp., Botryosphaeria dothidea, cucumber Botrytis cinerea, tobacco Botrytis cinerea, and blueberry Botrytis cinerea. Additionally, it effectively targets bacteria like Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas axonopodis pv. citri (Xac). Notably, compounds 7a, 7d, 7g, 7k, 7l, and 7n exhibit high antibacterial inhibition rates, surpassing that of the positive control pesticide thiodiazole copper .
Molecular Docking and Mechanism
Compound 7l, in particular, has been studied through molecular docking simulations with glutathione S-transferase, confirming its potent activity. Further investigations include assessing extracellular polysaccharide production, bacterial membrane permeability, and scanning electron microscope observations. These findings support its application as an efficient antibacterial reagent .
Plant Disease Prevention
Given the impact of microbial-induced plant diseases on crop yield and food safety, novel chemical pesticides are crucial. The excellent antibacterial properties of this compound make it a promising candidate for preventing and controlling plant diseases .
Wirkmechanismus
Target of Action
A structurally similar compound, n-(3-chlorobenzyl)-1-(4-methylpentanoyl)-l-prolinamide, has been shown to target prothrombin . Prothrombin is a protein involved in the coagulation cascade, converting into thrombin to facilitate blood clotting.
Biochemical Pathways
A related compound was found to undergo an initial cyp catalyzed oxidation on the 3-chlorobenzyl moiety, yielding a phenol metabolite, followed by an elimination reaction, resulting in the liberation of an electrophilic quinone methide intermediate .
Result of Action
The generation of a phenol metabolite and an electrophilic quinone methide intermediate suggests that it could potentially undergo redox cycling, leading to the production of reactive oxygen species .
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-10-4-1-3-9(7-10)8-15-6-2-5-11(15)12(14)16/h1-7H,8H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLNGUITELOITD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



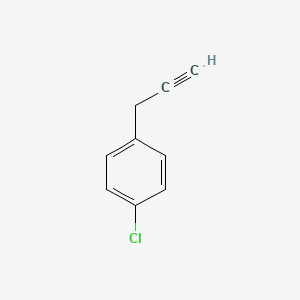

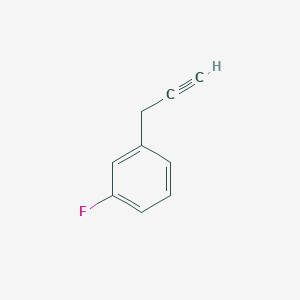


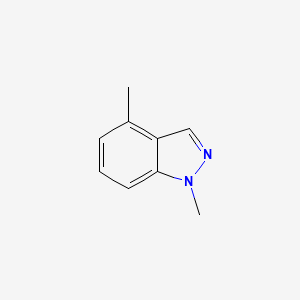

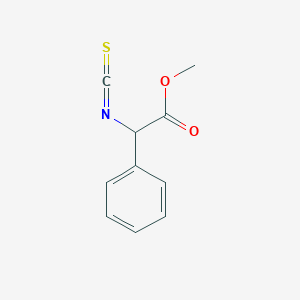

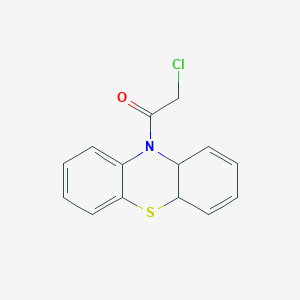

![4-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B3151071.png)
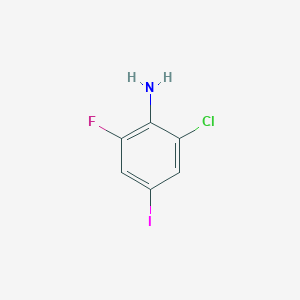
![Ethyl 4-[(2-ethoxy-2-oxoethyl)amino]-3-nitrobenzoate](/img/structure/B3151079.png)